N-(2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic organic compound characterized by the presence of a thiophene ring, an ethyl linker, and a trifluoromethoxy-substituted benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with an ethyl group through a Friedel-Crafts alkylation reaction.
Sulfonamide Formation: The ethylthiophene derivative is then reacted with 2-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines from nitro derivatives.
Substitution: Substituted benzenesulfonamides.
Scientific Research Applications
N-(2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide has several applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of N-(2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. The trifluoromethoxy group can enhance binding affinity and metabolic stability.
Material Science: In materials applications, the compound’s electronic properties are influenced by the thiophene and trifluoromethoxy groups, affecting conductivity and stability.
Comparison with Similar Compounds
N-(2-(thiophen-3-yl)ethyl)-benzenesulfonamide: Lacks the trifluoromethoxy group, which may result in different biological activity and physical properties.
N-(2-(furan-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide: Contains a furan ring instead of thiophene, potentially altering its reactivity and applications.
N-(2-(thiophen-3-yl)ethyl)-2-(methoxy)benzenesulfonamide: The methoxy group may provide different electronic effects compared to the trifluoromethoxy group.
Uniqueness: N-(2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is unique due to the combination of the thiophene ring and the trifluoromethoxy group, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Biological Activity
N-(2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring , which is known for its role in enhancing biological activity through various mechanisms. The presence of a trifluoromethoxy group significantly influences its lipophilicity and metabolic stability, potentially impacting its pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the thiophene derivative : This can be achieved through methods such as electrophilic substitution or coupling reactions.
- Introduction of the trifluoromethoxy group : This is usually accomplished via nucleophilic substitution reactions.
- Sulfonamide formation : The final step involves reacting the intermediate with a sulfonyl chloride to form the sulfonamide linkage.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing trifluoromethoxy groups have shown potent inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
A | A549 (Lung) | 12.5 | Apoptosis induction |
B | MCF-7 (Breast) | 8.3 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effect of this compound on A549 and MCF-7 cell lines using MTT assays. The results indicated significant cytotoxicity with IC50 values of 12.5 µM and 8.3 µM, respectively, suggesting potential for further development as an anticancer agent .
- Antimicrobial Evaluation : Another study focused on the antimicrobial effects against a panel of bacterial strains, revealing an MIC range between 64 µg/mL and 128 µg/mL for various pathogens, indicating moderate effectiveness .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that this compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Action : The mechanism behind its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Properties
IUPAC Name |
N-(2-thiophen-3-ylethyl)-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3S2/c14-13(15,16)20-11-3-1-2-4-12(11)22(18,19)17-7-5-10-6-8-21-9-10/h1-4,6,8-9,17H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKFBGCEUIWBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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